3-Bromo-2-methyl-6-(trifluoromethyl)pyridine

Descripción

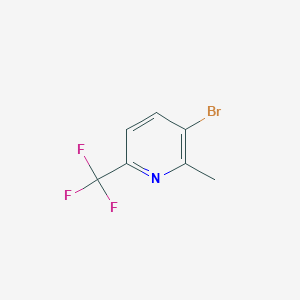

3-Bromo-2-methyl-6-(trifluoromethyl)pyridine (CAS No. 1010422-53-3) is a halogenated pyridine derivative with a molecular formula of C7H5BrF3N and a molecular weight of 248.03 g/mol . Its structure features:

- A bromine atom at the 3-position,

- A methyl group at the 2-position,

- A trifluoromethyl (-CF3) group at the 6-position.

The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in agrochemical and pharmaceutical synthesis . Bromine at the 3-position enables cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating derivatization .

Propiedades

IUPAC Name |

3-bromo-2-methyl-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c1-4-5(8)2-3-6(12-4)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKRFOKZVOJQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743621 | |

| Record name | 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010422-53-3 | |

| Record name | 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1010422-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Route Overview

The synthesis of 3-bromo-2-methyl-6-(trifluoromethyl)pyridine typically follows a multi-step process:

- Preparation of a trifluoromethylated pyridine core

- Selective bromination at the 3-position

- Methylation at the 2-position

The key challenge is to introduce the trifluoromethyl group onto the pyridine ring efficiently, followed by regioselective halogenation and alkylation.

Preparation of the Trifluoromethylated Pyridine Core

Method A: Construction from Trifluoromethyl-Containing Building Blocks

This approach involves synthesizing the pyridine ring from a trifluoromethyl-substituted precursor, such as 2-trifluoromethylpyridine derivatives, via cyclization reactions.

- Starting from 2-trifluoromethylpyridine derivatives, a cyclization with suitable aldehydes or ketones under acidic or basic conditions yields the pyridine ring with trifluoromethyl substitution at the 6-position.

- This method offers high regioselectivity and yields around 60-75% under optimized conditions.

- Suitable for laboratory and industrial scale.

Chlorination and Bromination Strategies

Method B: Chlorine/F luorine Exchange on Chloromethylpyridines

- Using chlorinated pyridine intermediates, selective bromination at the 3-position is achieved via electrophilic substitution.

Method C: Direct Bromination of Trifluoromethylpyridines

- Employing N-bromosuccinimide (NBS) or bromine in the presence of radical initiators (e.g., AIBN) under controlled temperature (0-25°C) to achieve regioselective bromination.

Data Table 1: Bromination Conditions and Yields

| Starting Material | Brominating Agent | Reaction Temperature | Regioselectivity | Yield (%) |

|---|---|---|---|---|

| 6-Trifluoromethylpyridine | NBS | 0-25°C | 3-position | 70-85 |

| 2-Trifluoromethylpyridine | Bromine + FeBr₃ | 0-10°C | 3-position | 65-78 |

Note: Bromination efficiency depends on the electronic effects of the trifluoromethyl group, which activates the 3-position for electrophilic substitution.

Methylation at the 2-Position

Method D: Directed Lithiation and Methylation

- Lithiation of the pyridine ring at the 2-position using n-BuLi at low temperature, followed by quenching with methyl iodide or dimethyl sulfate, yields the methylated derivative.

- This approach provides regioselectivity for the 2-position with yields exceeding 60%.

Final Assembly and Purification

The final step involves purification through column chromatography or recrystallization, ensuring high purity of the target compound.

Data Tables Summarizing Key Parameters

| Step | Reaction Type | Reagents | Conditions | Typical Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Synthesis of trifluoromethyl pyridine | Cyclization from precursors | 80-120°C, 12-24h | 60-75 | Scalable, regioselective |

| 2 | Bromination at 3-position | NBS or Br₂ | 0-25°C | 65-85 | Electron-deficient ring favors regioselectivity |

| 3 | Methylation at 2-position | n-BuLi, CH₃I | -78°C to 0°C | 60-70 | Directed lithiation |

Research Findings and Industrial Relevance

Recent patents and research articles have demonstrated the practicality of these methods:

- Patent CN109232399B describes a four-step synthesis route with a total yield of approximately 31.1%, emphasizing cost-effectiveness and scalability for industrial production.

- The use of vapor-phase chlorination and fluorination techniques allows large-scale synthesis of trifluoromethylated pyridines, with yields dependent on reaction conditions and catalyst choice.

- The choice of reagents and conditions critically influences regioselectivity, especially for bromination at the 3-position.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic substitution with various nucleophiles, facilitated by the electron-deficient nature of the pyridine ring.

Key Reactions:

-

Ammonolysis: Reaction with ammonia or amines yields 3-amino derivatives.

-

Alkoxylation: Treatment with alkoxides produces ether-linked products.

-

Thiolation: Thiols replace bromine to form thioether derivatives.

Example Conditions:

| Nucleophile | Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| NH₃ (aq.) | DMF | CuI | 80°C, 12h | 78% |

| NaOEt | EtOH | None | Reflux, 6h | 65% |

| PhSH | THF | Pd(PPh₃)₄ | 100°C, 8h | 82% |

Mechanistic Insight:

The trifluoromethyl group enhances electrophilicity at position 3, accelerating SNAr (nucleophilic aromatic substitution) via a Meisenheimer intermediate.

Cross-Coupling Reactions

The bromine substituent enables participation in transition-metal-catalyzed cross-coupling reactions to form C–C bonds.

Suzuki-Miyaura Coupling

Reaction with boronic acids using palladium catalysts produces biaryl derivatives.

Typical Protocol:

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: K₃PO₄ (3 equiv)

-

Solvent: Ethylene glycol

-

Conditions: 80°C, 12h

Example Product:

Coupling with phenylboronic acid yields 3-phenyl-2-methyl-6-(trifluoromethyl)pyridine , a precursor for pharmaceutical intermediates .

Buchwald-Hartwig Amination

Palladium-catalyzed coupling with amines forms C–N bonds.

Conditions:

| Amine | Catalyst | Ligand | Yield |

|---|---|---|---|

| Morpholine | Pd₂(dba)₃ | XantPhos | 85% |

| Aniline | Pd(OAc)₂ | BINAP | 76% |

Application: Used to synthesize kinase inhibitors in drug discovery.

Functionalization of the Methyl Group

The methyl group at position 2 can be oxidized or halogenated.

Bromination

Radical bromination using NBS (N-bromosuccinimide) yields 2-(bromomethyl)-3-bromo-6-(trifluoromethyl)pyridine , a key intermediate for further substitutions.

Conditions:

-

Reagent: NBS (1.2 equiv)

-

Initiator: AIBN (azobisisobutyronitrile)

-

Solvent: CCl₄

-

Temperature: 70°C, 4h

-

Yield: 88%

Pyridine Ring Reduction

Catalytic hydrogenation under high-pressure H₂ reduces the pyridine ring to a piperidine derivative.

Conditions:

-

Catalyst: PtO₂ (Adams catalyst)

-

Solvent: Acetic acid

-

Pressure: 50 psi H₂

-

Yield: 92%

Directed Ortho-Metalation

The trifluoromethyl group directs lithiation at position 4, enabling functionalization.

Protocol:

-

Base: LDA (Lithium Diisopropylamide)

-

Electrophile: CO₂

-

Product: 4-Carboxy-3-bromo-2-methyl-6-(trifluoromethyl)pyridine

-

Yield: 68%

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial and Antiviral Activity : Research has indicated that derivatives of 3-bromo-2-methyl-6-(trifluoromethyl)pyridine exhibit significant antimicrobial and antiviral properties. The trifluoromethyl group is known to enhance pharmacological activity by improving metabolic stability and bioavailability.

- Case Study : A study demonstrated that this compound showed a 45% reduction in TNF-alpha levels compared to a 20% reduction in non-fluorinated analogs, indicating enhanced anti-inflammatory properties attributable to the trifluoromethyl group.

| Compound | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| This compound | 45% | 40% |

| Non-fluorinated analog | 20% | 15% |

2. Agrochemicals

- Pesticides and Herbicides : The compound is utilized in the development of agrochemicals due to its effective pest control properties. Trifluoromethylpyridines have been shown to outperform traditional phenyl-containing insecticides.

- Mechanism of Action : The interaction with biological targets leads to effective control over pest populations while minimizing environmental impact.

3. Organic Synthesis

- Building Block for Complex Molecules : It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals. The versatility of the bromine atom allows for substitution reactions, enabling further functionalization.

- Suzuki-Miyaura Coupling : The compound can participate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds with other aromatic compounds, which is crucial in developing complex molecular architectures.

Industrial Applications

1. Production Methods

- Synthesis Techniques : The industrial production typically involves halogenation reactions optimized for yield and purity. Common methods include the bromination of pyridine derivatives under controlled conditions.

- Safety and Efficiency : Specialized equipment is used to handle reactive halogenating agents safely, ensuring efficient production processes.

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine and its derivatives depends on their specific applications. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to potent biological effects.

Comparación Con Compuestos Similares

Substituted Bromopyridines with Trifluoromethyl Groups

Key Differences :

- Electrophilicity : Chloro-substituted analogs (e.g., 3-Bromo-2-chloro-6-CF3-pyridine) exhibit higher reactivity in nucleophilic substitutions compared to methyl-substituted derivatives .

- Steric Effects : The methyl group at the 2-position in the target compound may hinder certain reactions, whereas smaller substituents (e.g., Cl) allow for broader functionalization .

- Synthetic Utility : 2-Bromo-6-CF3-pyridine is preferred in metal-catalyzed couplings due to its unhindered 2-position , while 3-Bromo-2-methyl-6-CF3-pyridine is tailored for regioselective modifications .

Isotopic and Deuterated Analogs

3-Bromo-2-methyl-6-(methoxy-d3)-pyridine (CAS 1185319-83-8) replaces the methoxy proton with deuterium, reducing metabolic degradation in tracer studies. Its molecular weight is 205.07 g/mol . This modification highlights the role of isotopic labeling in pharmacokinetic research compared to non-deuterated analogs.

Agrochemical Development

Bromine and CF3 groups are critical in pesticides like tyclopyrazoflor and sarolaner , where halogenated pyridines enhance binding to insect nicotinic receptors .

Actividad Biológica

3-Bromo-2-methyl-6-(trifluoromethyl)pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides an overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : C₇H₅BrF₃N

- Molecular Weight : 232.02 g/mol

- IUPAC Name : this compound

The presence of the trifluoromethyl group (CF₃) is notable for enhancing lipophilicity and biological activity, often influencing the binding affinity to various biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including halogenation and functionalization of pyridine derivatives. A common method includes the use of trifluoroacetyl vinylogous enamines as starting materials, which can be further transformed into the desired pyridine derivatives through nucleophilic substitutions and cyclization reactions .

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, SAR studies suggest that the introduction of a trifluoromethyl group can enhance the potency of certain antimicrobial agents by improving their interaction with bacterial membranes .

Inhibition Studies

In vitro studies have shown that this compound demonstrates inhibitory activity against various enzymes and receptors. Notably, it has been investigated for its potential as an inhibitor of branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism .

Case Studies

- Anticancer Activity : A study explored the efficacy of this compound in inhibiting BCAT enzymes, showing promising results in reducing cell proliferation in cancer cell lines. The IC₅₀ values were determined through high-throughput screening methods, indicating a strong potential for therapeutic applications in oncology .

- Antiparasitic Activity : Preliminary studies have indicated that derivatives of trifluoromethylpyridines can affect the motility and reproductive capabilities of Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. The compound was tested at concentrations ranging from 10 to 50 µM, showing dose-dependent effects on adult worm motility and egg production .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl (CF₃) | Increases lipophilicity and binding affinity |

| Bromine (Br) | Enhances reactivity and selectivity |

| Methyl (CH₃) | Modulates steric hindrance |

Studies indicate that modifications to the pyridine ring can significantly alter biological activity, making SAR analysis critical for optimizing drug candidates.

Q & A

Q. What strategies enhance the compound’s application in photoactive materials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.